N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea
Übersicht
Beschreibung
N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, commonly known as SMT-19969, is a small molecule inhibitor that belongs to the class of urea derivatives. It is a potent and selective inhibitor of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the sensation of pain and inflammation.
Wirkmechanismus
SMT-19969 works by blocking the N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea ion channel, which is involved in the transmission of pain signals and the regulation of inflammation. By inhibiting N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, SMT-19969 reduces the sensation of pain and inflammation.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have a potent analgesic effect in various animal models of pain, including neuropathic pain and inflammatory pain. It has also been shown to reduce inflammation in animal models of inflammatory bowel disease and osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SMT-19969 is its high selectivity for N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea, which reduces the risk of off-target effects. However, its potency may also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effect.
Zukünftige Richtungen
There are several potential future directions for research on SMT-19969. One area of interest is its potential use in cancer therapy, as N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea is overexpressed in many cancer cells. Another area of interest is its potential use in combination with other pain medications, such as opioids, to enhance their analgesic effect and reduce the risk of side effects. Finally, further research is needed to fully understand the mechanism of action of SMT-19969 and its potential applications in various disease states.
Wissenschaftliche Forschungsanwendungen
SMT-19969 has been extensively studied for its potential use in the treatment of various pain and inflammatory conditions, including neuropathic pain, osteoarthritis, and inflammatory bowel disease. It has also been investigated for its potential use in cancer therapy, as N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea is overexpressed in many cancer cells.
Eigenschaften
IUPAC Name |
1-[3-[4-[(2-methylphenyl)methyl]piperidin-1-yl]propyl]-3-phenylurea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-19-8-5-6-9-21(19)18-20-12-16-26(17-13-20)15-7-14-24-23(27)25-22-10-3-2-4-11-22/h2-6,8-11,20H,7,12-18H2,1H3,(H2,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEAYDDMEZMWTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2CCN(CC2)CCCNC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
39.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196307 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{3-[4-(2-methylbenzyl)-1-piperidinyl]propyl}-N'-phenylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.